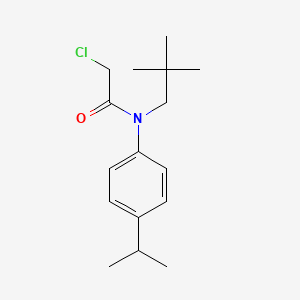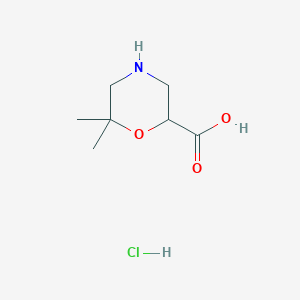
N-(4,6-Difluor-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide” is a complex organic compound that contains several functional groups, including a benzothiazole ring, a benzamide group, and three methoxy groups . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding amines, carboxylic acids, or acid chlorides .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a benzamide group, and three methoxy groups . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzothiazole ring, the benzamide group, and the methoxy groups. These functional groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring, the benzamide group, and the methoxy groups could affect its solubility, melting point, and other properties .Wissenschaftliche Forschungsanwendungen
Antidepressiva-Synthese
Diese Verbindung könnte bei der Synthese von Antidepressiva-Molekülen verwendet werden. Die Synthese von Antidepressiva-Molekülen durch metallkatalysierte Verfahren ist ein wichtiges Gebiet der pharmazeutischen Chemie . Wichtige Strukturmotive, die in Antidepressiva wie trizyklischen Antidepressiva (TZAs), selektiven Serotonin-Wiederaufnahmehemmern (SSRIs) und anderen enthalten sind, können auf verschiedene effektive Weise unter Verwendung metallkatalysierter Schritte synthetisiert werden .
Antibakterielle Aktivität
Die Verbindung hat eine neuartige antibakterielle Aktivität gezeigt, wenn sie in Verbindung mit zellpenetrierendem Octaarginin verwendet wird . Mehrere der synthetisierten Verbindungen zeigen eine starke antibakterielle Aktivität gegen sowohl gramnegative als auch grampositive Bakterien .
Antifungal-Aktivität
Die Verbindung wurde bei der Synthese von Antimykotika verwendet . Einige synthetisierte Verbindungen haben ausgezeichnete hemmende Wirkungen auf die getesteten Pilze gezeigt .
COX-1-Hemmende Aktivität
Die Verbindung hat eine schwache COX-1-Hemmende Aktivität gezeigt . COX-1-Hemmer werden zur Reduktion von Entzündungen und Schmerzen bei Erkrankungen wie Arthritis eingesetzt .
Neuroprotektive Wirkungen
Thiazol-Derivate, wie diese Verbindung, haben neuroprotektive Wirkungen gezeigt . Sie könnten möglicherweise bei der Behandlung neurodegenerativer Erkrankungen eingesetzt werden .
Antitumor- oder Zytotoxische Arzneimittelmoleküle
Thiazole finden sich in vielen potenten, biologisch aktiven Verbindungen, darunter Antitumor- oder zytotoxische Arzneimittelmoleküle . Diese Verbindung könnte möglicherweise bei der Entwicklung neuer Krebsbehandlungen eingesetzt werden .
Wirkmechanismus
The exact mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to exert its effects through multiple pathways. In cancer cells, N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of various signaling pathways, including the AKT/mTOR and MAPK/ERK pathways, which are involved in cell proliferation and survival. It also induces DNA damage and activates the p53 pathway, which leads to cell cycle arrest and apoptosis.
In inflammation, N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. It also inhibits the activity of MAPKs, which are involved in the production of pro-inflammatory cytokines and chemokines.
In neurodegenerative disorders, N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. It also inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the neuroinflammatory response.
Biochemical and Physiological Effects
N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide has been shown to possess a wide range of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, inhibits cell proliferation and migration, and reduces tumor growth and metastasis. In inflammation, it reduces the production of pro-inflammatory cytokines and chemokines, inhibits the activation of NF-κB, and reduces the expression of inducible nitric oxide synthase and cyclooxygenase-2. In neurodegenerative disorders, it reduces oxidative stress, promotes neuronal survival and regeneration, and improves cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including its low molecular weight, high solubility in common organic solvents, and ease of synthesis. However, it also has some limitations, including its low stability in aqueous solutions, low bioavailability, and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide. One potential direction is to optimize its chemical structure to improve its pharmacokinetic properties, such as its bioavailability and half-life. Another direction is to investigate its potential therapeutic applications in other diseases, such as diabetes, cardiovascular disease, and viral infections. Additionally, further studies are needed to elucidate its exact mechanism of action and identify its molecular targets.
Synthesemethoden
The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide involves the reaction of 4,6-difluorobenzo[d]thiazole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide as a white crystalline solid. The purity of the compound can be further improved through recrystallization or chromatography techniques.
Eigenschaften
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O4S/c1-23-11-4-8(5-12(24-2)15(11)25-3)16(22)21-17-20-14-10(19)6-9(18)7-13(14)26-17/h4-7H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCARICAKYCSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-methylbenzoate](/img/structure/B2443000.png)
![6-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2443001.png)

![5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one](/img/structure/B2443005.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B2443007.png)
![Ethyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2443010.png)

![[2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] 2-fluorobenzoate](/img/structure/B2443016.png)

![2-cyclopentyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2443018.png)


![N-(3,4-dimethylphenyl)-2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetamide](/img/structure/B2443023.png)